3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, an amino group, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Cyclopentyl Group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide in the presence of a strong base.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(butan-2-yl)benzene-1-sulfonamide
- 3-amino-N-(butan-2-yl)propanamide
Comparison
Compared to similar compounds, 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide is unique due to the presence of the cyclopentyl group and the pyrazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H22N4O |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
3-amino-N-butan-2-yl-1-cyclopentylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H22N4O/c1-3-9(2)15-13(18)11-8-17(16-12(11)14)10-6-4-5-7-10/h8-10H,3-7H2,1-2H3,(H2,14,16)(H,15,18) |
InChI Key |
AAVAWFBTVPHWPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CN(N=C1N)C2CCCC2 |
Origin of Product |
United States |
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